1-Aminoadamantane-N,N-D2
Overview
Description
1-Aminoadamantane-N,N-D2 is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique chemical properties and diverse pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoadamantane-N,N-D2 can be synthesized through various methods. One common approach involves the reaction of 1-adamantyl nitrate with nitrogen-containing nucleophiles in the presence of sulfuric acid. This method is useful for preparing antiviral drugs and other biologically active compounds . Another method involves the use of adamantane-derived Schiff bases, which are coordinated in their bis-condensed form in various complexes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Aminoadamantane-N,N-D2 undergoes various chemical reactions, including nucleophilic substitution (SN2) reactions. For example, treatment with methyl 2,4-dibromobutanoate in the presence of a nonnucleophilic base involves two successive SN2 reactions, resulting in the formation of a new carbon-nitrogen bond .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include methyl 2,4-dibromobutanoate and nonnucleophilic bases.
Oxidation and Reduction: Specific oxidizing and reducing agents can be used to modify the functional groups on the adamantane scaffold, leading to various derivatives with different properties.
Major Products Formed: The major products formed from these reactions include substituted adamantane derivatives with enhanced biological activity and stability .
Scientific Research Applications
1-Aminoadamantane-N,N-D2 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Aminoadamantane-N,N-D2 involves its interaction with specific molecular targets and pathways. For example, amantadine, a related compound, targets the M2 proton channel of the influenza A virus, inhibiting viral replication . Similar mechanisms may apply to this compound, where it disrupts enzyme activity and interferes with cellular processes .
Comparison with Similar Compounds
1-Aminoadamantane-N,N-D2 can be compared with other adamantane derivatives, such as:
Amantadine (1-aminoadamantane): Known for its antiviral activity against influenza A.
Rimantadine (1-methyl-1-adamantane methylamine): Similar to amantadine but with different pharmacokinetic properties.
Memantine (1-amino-3,5-dimethyladamantane): Used in the treatment of Alzheimer’s disease.
Uniqueness: this compound stands out due to its deuterium substitution, which can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable candidate for drug development .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactions, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N,N-dideuterioadamantan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i/hD2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNWSYNQZKUICI-ZSJDYOACSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701010085 | |
Record name | Amantadine-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701010085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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